OICR-0547

概要

説明

OICR-0547は、科学研究における陰性対照として機能する化学化合物です。これは、WDリピートドメイン5(WDR5)と混合系白血病(MLL)タンパク質の相互作用の低分子アンタゴニストであるOICR-9429と密接に関連しています。 OICR-9429とは異なり、this compoundはWDR5に結合せず、さまざまな生物学的アッセイにおけるOICR-9429の特異性を検証するために使用されます .

準備方法

合成経路と反応条件

OICR-0547の合成は、市販の出発物質から始まる複数のステップを伴います。主要なステップには以下が含まれます。

- 一連の縮合反応と環化反応によるコア構造の形成。

- トリフルオロメチル基やモルホリン基などの官能基の導入。

- 高純度と構造完全性を確保するための最終生成物の精製と特性評価 .

工業的生産方法

This compoundの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、収率を最大化し、不純物を最小限に抑えるための反応条件の最適化が含まれます。 高性能液体クロマトグラフィー(HPLC)などの高度な技術が精製に使用されます .

化学反応の分析

反応の種類

OICR-0547は、反応性の官能基の存在により、主に置換反応を起こします。 標準条件下では、酸化反応や還元反応には参加しません .

一般的な試薬と条件

置換反応: 一般的な試薬には、アミンやチオールなどの求核剤が含まれます。反応条件は通常、穏やかな温度とジメチルスルホキシド(DMSO)などの溶媒を伴います。

主要な生成物

This compoundを含む反応から生成される主要な生成物は、通常、官能基が修飾された誘導体です。 これらの誘導体は、化合物の構造活性相関を研究するために使用されます .

科学研究への応用

This compoundは、OICR-9429の特異性を検証するための陰性対照として、科学研究で広く使用されています。その用途には以下が含まれます。

エピジェネティクス: 遺伝子発現とクロマチンの修飾におけるWDR5の役割の研究。

がん研究: がん発生と腫瘍の進行におけるWDR5の関与の調査。

科学的研究の応用

Key Applications

-

Negative Control in Phenotypic Assays

- OICR-0547 is primarily utilized as a negative control in studies assessing the WDR5-MLL interaction. Its lack of inhibitory activity allows researchers to confirm that observed effects in experimental setups are due to specific antagonism by other compounds rather than nonspecific actions of the test agents.

-

Validation of Experimental Results

- By providing a baseline for comparison, this compound enhances the reliability of experimental outcomes involving WDR5 interactions. It helps ensure that any observed biological effects can be confidently attributed to active compounds being tested against WDR5.

-

Research on Chromatin Regulation

- This compound is instrumental in studies focused on chromatin regulation and associated pathways. Its role as a control compound aids in elucidating the mechanisms by which other compounds affect chromatin dynamics and gene expression.

Comparative Analysis with Related Compounds

To better understand this compound's role in research, it is useful to compare it with related compounds that target chromatin regulatory mechanisms. The following table summarizes key characteristics of these compounds:

| Compound Name | Role | Binding Affinity | Unique Features |

|---|---|---|---|

| OICR-9429 | Antagonist of WDR5 | KD 24 nM (Biacore) | Potent inhibitor of WDR5 interactions |

| JQ1 | BET inhibitor | KD 0.6 nM (BRD4) | Targets bromodomain-containing proteins |

| I-BET762 | BET inhibitor | KD 0.6 nM (BRD4) | Selective for bromodomain targets |

| CPI-0610 | BET inhibitor | KD 0.3 nM (BRD4) | Selective against BRD4 with therapeutic potential |

This compound's uniqueness lies in its lack of antagonistic activity against WDR5 compared to these other compounds, which actively inhibit specific protein interactions involved in chromatin regulation and gene expression.

Case Study 1: Breast Cancer Research

A study investigating the role of WDR5 in breast cancer utilized this compound as a negative control to validate findings related to the effects of WDR5 inhibition on tumor growth and metastasis. The research demonstrated that while OICR-9429 effectively inhibited WDR5, this compound confirmed that observed changes were specifically due to the inhibition rather than nonspecific effects .

Case Study 2: Acute Myeloid Leukemia

In research focused on acute myeloid leukemia, this compound was used to differentiate between the effects of various inhibitors targeting the WDR5 interaction with MLL proteins. The study highlighted how using this compound allowed for clearer interpretations of data regarding the efficacy of new therapeutic strategies aimed at disrupting this critical interaction .

作用機序

OICR-0547は、WDR5に結合しないため、生物学的活性は示しません。これは、観察されたOICR-9429の効果がWDR5-MLL相互作用の阻害に特異的であることを示す陰性対照として役立ちます。 WDR5への結合がないため、this compoundは、OICR-9429の作用に関与する分子標的や経路を干渉しません .

類似化合物との比較

類似化合物

OICR-9429: WDR5-MLL相互作用の強力で選択的なアンタゴニスト。

OICR-0547の独自性

This compoundは、陰性対照としての役割においてユニークです。WDR5を積極的に阻害または分解するOICR-9429やMS40とは異なり、this compoundはWDR5に結合しません。 これは、科学研究においてWDR5標的化化合物の特異性と有効性を検証するための重要なツールです .

生物活性

OICR-0547 is a chemical compound that has garnered attention for its role as a negative control in studies involving WDR5 inhibitors, particularly OICR-9429. Understanding the biological activity of this compound is essential for evaluating the specificity and efficacy of WDR5-targeting agents in cancer research.

Overview of WDR5 and Its Role in Cancer

WDR5 (WD Repeat-Containing Protein 5) is a component of the MLL (Mixed-Lineage Leukemia) complex, which plays a crucial role in gene transcription regulation and is implicated in various cancers, including acute myeloid leukemia (AML) and breast cancer. Inhibition of WDR5 has been shown to disrupt its interaction with MLL, leading to reduced tumor growth and metastasis in preclinical models .

This compound serves primarily as a control compound to assess the specificity of WDR5 inhibitors like OICR-9429. It does not exhibit the same binding affinity to WDR5 as OICR-9429, which has a high affinity (Kd = 93 nM) and selectively disrupts the WDR5-MLL interaction . The use of this compound allows researchers to differentiate between on-target effects caused by WDR5 inhibition and off-target effects that may arise from non-specific interactions.

In Vitro Studies

In vitro studies have demonstrated that this compound does not significantly affect cell viability or proliferation in cancer cell lines when compared to its active counterpart, OICR-9429. For instance, while OICR-9429 treatment resulted in notable growth inhibition (up to 50% at concentrations as low as 0.5 μM), this compound did not induce similar effects, confirming its role as a negative control .

Case Study: Breast Cancer Cells

A study investigating the effects of WDR5 inhibition in triple-negative breast cancer (TNBC) cells utilized both OICR-9429 and this compound. The results showed that OICR-9429 effectively reduced WDR5 levels and inhibited cell growth, whereas this compound did not produce significant changes in cell viability or gene expression associated with ribosome biogenesis . This highlights the importance of using control compounds to validate the biological activity of specific inhibitors.

Data Table: Comparison of Biological Effects

| Compound | Kd (nM) | IC50 (nM) | Effect on Cell Viability | Role |

|---|---|---|---|---|

| OICR-9429 | 93 | 64 | Significant inhibition | WDR5 antagonist |

| This compound | N/A | N/A | No significant effect | Negative control |

特性

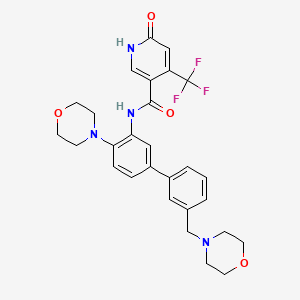

IUPAC Name |

N-[2-morpholin-4-yl-5-[3-(morpholin-4-ylmethyl)phenyl]phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29F3N4O4/c29-28(30,31)23-16-26(36)32-17-22(23)27(37)33-24-15-21(4-5-25(24)35-8-12-39-13-9-35)20-3-1-2-19(14-20)18-34-6-10-38-11-7-34/h1-5,14-17H,6-13,18H2,(H,32,36)(H,33,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFHOOFYUTGZPFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC(=CC=C2)C3=CC(=C(C=C3)N4CCOCC4)NC(=O)C5=CNC(=O)C=C5C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29F3N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。